2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)10-8(9)11-7(5)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZZDFVVIZBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.
Oxidation/Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities
Biological Studies: The compound is employed in studies investigating its effects on different biological pathways and targets.
Industrial Applications: It serves as an intermediate in the production of more complex chemical entities used in various industries.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogues of this compound differ in substituent type and position. Below is a comparative table highlighting structural differences and their implications:
Physical and Spectral Properties
- Melting Points: Amino-substituted derivatives (e.g., compound 2 in ) exhibit higher melting points (253°C) compared to methoxy or chloro analogues, likely due to hydrogen bonding .
- NMR Trends : The 7-methyl group in the target compound deshields adjacent protons (e.g., H-6 and H-5 in pyrrolo ring), as observed in ’s ¹H NMR data . Methoxy groups at position 4 show characteristic δ ~3.8 ppm for OMe protons.
Biological Activity
2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, identified by its CAS number 96022-77-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₆ClN₃O, with a molecular weight of 183.60 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure with specific substitutions that enhance its biological activity.
Research indicates that this compound primarily acts as an inhibitor of various tyrosine kinases. The compound has been shown to interact with the JAK-STAT signaling pathway, specifically targeting signal transducer and activator of transcription 6 (STAT6) . This inhibition can lead to significant alterations in cell growth, differentiation, and apoptosis.
Anticancer Activity
The compound has demonstrated promising anticancer properties across various cell lines. For instance, in a study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives, it was found that compounds with chlorine substituents exhibited higher cytotoxicity against HepG2 liver cancer cells . The IC50 values for these compounds ranged from 43.15 to 68.17 µM, indicating moderate potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e (Cl) | HepG2 | 43.15 |
| 5h (F) | HepG2 | 68.17 |
| 5l (OH, Br) | HeLa | <50 |
Induction of Apoptosis
In vitro studies have shown that treatment with this compound can induce apoptosis in cancer cells. Specifically, it was observed that the compound upregulates pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This mechanism suggests a potential therapeutic application in cancers characterized by dysregulated apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Substituents on the pyrrolo[2,3-d]pyrimidine core significantly influence its binding affinity and selectivity towards biological targets. For example:
- Chlorine Substitution : Enhances binding affinity towards tyrosine kinases.
- Methoxy Group : Improves solubility and bioavailability.
- Methyl Group : Modulates the compound's lipophilicity and cellular uptake .
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolo[2,3-d]pyrimidines for their anticancer potential:
- Cytotoxicity Studies : A derivative with a chlorine substituent showed enhanced cytotoxicity against multiple cancer cell lines compared to its unsubstituted counterparts .
- In Vivo Efficacy : Preliminary in vivo studies indicated that compounds similar to this compound exhibit significant tumor growth inhibition in mouse models .
Q & A
Q. What are the common synthetic routes for 2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
- Ring formation : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to generate the pyrrolo[2,3-d]pyrimidine core .
- Functionalization : Chlorination at position 2 using POCl₃ or PCl₅ under reflux, and methoxylation via nucleophilic substitution (e.g., NaOMe in methanol) .
- Optimization : Adjust reaction time (4–12 hours for chlorination), temperature (reflux at 80–110°C), and stoichiometry (1.2–1.5 equivalents of chlorinating agents) to improve yields (60–85%) .
- Purification : Use silica gel chromatography (gradient elution with CHCl₃/MeOH) to isolate the product .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Identify substituents via characteristic signals:
- Methoxy (-OCH₃): Singlet at δ 3.8–4.0 ppm.
- Methyl (-CH₃) at N7: Singlet at δ 3.3–3.5 ppm.
- Aromatic protons: Doublets in δ 6.5–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 228.06) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key considerations for optimizing solubility and stability in different solvents during experimental design?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for biochemical assays. For organic reactions, optimize with THF or dichloromethane .
- Stability : Avoid prolonged exposure to light/moisture. Store at -20°C under inert atmosphere. Monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How does the substitution pattern (Cl, OCH₃, CH₃) influence the compound’s selectivity toward kinase targets?
- Methodological Answer :
- Chlorine at position 2 : Enhances electrophilicity, promoting covalent binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
- Methoxy at position 4 : Modulates electron density, improving selectivity over off-target kinases (e.g., CDK2 vs. CDK4) .
- Methyl at position 7 : Reduces metabolic degradation by sterically shielding the pyrrole N-H .
- Validation : Compare IC₅₀ values across kinase panels using recombinant enzyme assays .
Q. What in vitro assays are used to evaluate inhibitory activity against tyrosine kinases, and how are IC₅₀ values determined?
- Methodological Answer :
- Enzymatic Assays :
Incubate recombinant kinases (EGFR, Her2) with ATP and a fluorescent substrate.
Measure inhibition via luminescence (ADP-Glo™) or fluorescence polarization .
- IC₅₀ Calculation : Fit dose-response curves (10 nM–10 µM) using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) for baseline correction .
Q. How can molecular docking studies predict the binding mode to kinase active sites, and what validation methods confirm these predictions?
- Methodological Answer :
- Docking Workflow :
Prepare protein structures (PDB: 1M17 for EGFR) by removing water/ligands.
Generate ligand conformers (Open Babel) and dock using MOE or AutoDock Vina .
- Validation :
- Compare predicted poses with co-crystallized inhibitors (RMSD < 2.0 Å).
- Mutate key binding residues (e.g., EGFR T790M) and assess resistance in cellular assays .
Q. How do conflicting data on inhibitory potency across studies arise, and what experimental variables should be controlled?
- Methodological Answer :
- Variables to Standardize :
- Enzyme Source : Use consistent recombinant isoforms (e.g., EGFR WT vs. mutants).
- ATP Concentration : Fixed at Km (e.g., 10 µM for EGFR) to avoid skewed IC₅₀ .
- Pre-incubation Time : Ensure equilibrium binding (30–60 minutes) .
- Resolution : Perform meta-analysis with normalized datasets and report assay conditions in detail .
Q. What strategies resolve regiochemical ambiguities during the synthesis of substituted pyrrolo[2,3-d]pyrimidines?
- Methodological Answer :
- Regioselective Protection : Use tert-butyloxycarbonyl (Boc) groups to block specific nitrogens during functionalization .
- NOE NMR : Confirm substituent positions via spatial correlations (e.g., between H5 and methoxy protons) .
- X-ray Crystallography : Definitive assignment using single-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
